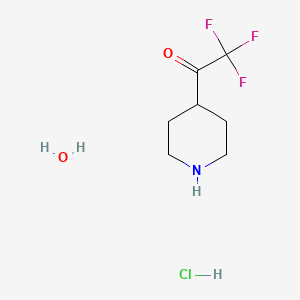

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate is a chemical compound with the molecular formula C7H13ClF3NO2 and a molecular weight of 235.63 g/mol. It is a white solid and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidin-4-one with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors equipped with temperature control and efficient mixing systems to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that trifluoromethylated piperidine derivatives exhibit enhanced pharmacological profiles compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group increases lipophilicity, allowing better penetration into biological membranes, which is crucial for targeting central nervous system disorders .

Case Study:

A study demonstrated that compounds similar to 2,2,2-trifluoro-1-piperidin-4-yl-ethanone showed significant activity in preclinical models for depression and anxiety, suggesting potential therapeutic uses .

Organic Synthesis

Role as a Building Block

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules .

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Synthesis of Piperidine Derivatives | Used as a precursor for synthesizing other piperidine-based drugs. |

| Agrochemical Development | Acts as an intermediate in the synthesis of herbicides and pesticides. |

| Peptide Chemistry | Utilized in modifying peptide structures to enhance stability and activity. |

Biochemical Studies

Stabilization of Peptide Structures

Research has shown that compounds like 2,2,2-trifluoroethanol (TFE), related to this hydrochloride compound, can stabilize secondary structures in peptides. This effect is attributed to TFE's ability to preferentially solvate folded states of peptides, promoting α-helical and β-sheet formations .

Case Study:

Molecular dynamics simulations indicated that TFE enhances peptide stability by displacing water molecules around the peptide backbone, thus favoring intrapeptide hydrogen bonding .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate is unique compared to other similar compounds due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

Piperidin-4-one

Trifluoroacetic acid

Piperidine derivatives

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound particularly valuable in specific applications.

Biological Activity

2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate is a fluorinated organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique trifluoromethyl group enhances its lipophilicity, allowing better membrane permeability and interaction with biological targets.

- Molecular Formula : C7H13ClF3NO

- Molecular Weight : 219.63 g/mol

- CAS Number : 184042-84-0

- Structure : The compound features a piperidine ring and a trifluoromethyl group, which contribute to its biological activity.

The biological activity of 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating its cellular uptake. Once inside the cell, it can modulate the activity of specific molecular targets, including:

- Enzymes involved in metabolic pathways.

- Receptors associated with neurotransmission.

Antimicrobial Activity

Research indicates that 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity. It has been evaluated against several viral strains, showing potential in inhibiting viral replication through interference with viral entry mechanisms.

Neuropharmacological Effects

The piperidine moiety is known for its neuroactive properties. Investigations into the compound's effects on neurotransmitter systems have revealed potential anxiolytic and antidepressant-like activities in animal models. These effects may be mediated through modulation of serotonin and dopamine receptors.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Neuropharmacological Assessment : In a behavioral study assessing anxiety-like behaviors in rodents, administration of this compound resulted in a significant reduction in anxiety scores compared to control groups .

- Antiviral Evaluation : A recent investigation into the antiviral properties of this compound highlighted its ability to inhibit the replication of influenza virus in vitro, with an IC50 value of 15 µM .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClF3NO |

| Molecular Weight | 219.63 g/mol |

| CAS Number | 184042-84-0 |

| Antimicrobial MIC | 32 µg/mL against S. aureus |

| Neuropharmacological Effect | Reduced anxiety in rodents |

| Antiviral IC50 | 15 µM against influenza |

Properties

IUPAC Name |

2,2,2-trifluoro-1-piperidin-4-ylethanone;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO.ClH.H2O/c8-7(9,10)6(12)5-1-3-11-4-2-5;;/h5,11H,1-4H2;1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHHCIUHLRMWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C(F)(F)F.O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.